Home > Products > Screening Compounds P4075 > (9E)-Lumefantrine
(9E)-Lumefantrine - 204133-10-8

(9E)-Lumefantrine

Catalog Number: EVT-6746293
CAS Number: 204133-10-8
Molecular Formula: C30H32Cl3NO
Molecular Weight: 528.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (9E)-Lumefantrine involves several chemical reactions, primarily utilizing Friedel-Crafts acylation, reduction, and substitution reactions. A typical synthetic route includes:

  1. Friedel-Crafts Reaction: The initial step involves the reaction of a suitable aromatic compound with chloroacetyl chloride in the presence of anhydrous aluminum chloride to form an acylated product.
  2. Reduction: This product undergoes reduction using sodium borohydride to yield a secondary amine.
  3. Substitution Reaction: The secondary amine is then reacted with n-butylamine to form an intermediate.
  4. Condensation Reaction: The intermediate undergoes condensation with p-chlorobenzaldehyde to form a key intermediate compound.
  5. Final Substitution: Finally, the key intermediate reacts with deuterated n-bromobutane in the presence of potassium carbonate to yield (9E)-Lumefantrine .

This multi-step synthesis requires careful control of reaction conditions such as temperature, time, and molar ratios of reactants to achieve optimal yields.

Molecular Structure Analysis

The molecular formula of (9E)-Lumefantrine is C30H32Cl2N2OC_{30}H_{32}Cl_2N_2O, with a molecular weight of approximately 528.49 g/mol. The structure features:

  • A phenanthrene backbone, which contributes to its lipophilicity and biological activity.
  • Two chlorine atoms attached to the aromatic rings, enhancing its antimalarial properties.
  • A secondary amine group, which plays a crucial role in its mechanism of action.

The compound exhibits geometric isomerism due to the presence of a double bond in its structure, specifically at the 9-position, which is critical for its biological activity.

Chemical Reactions Analysis

(9E)-Lumefantrine participates in various chemical reactions that can be utilized for analytical purposes:

  • Nucleophilic Substitution Reactions: These reactions can be employed to modify the side chains or functional groups attached to the phenanthrene core.
  • Reduction Reactions: The compound can be reduced to explore structure-activity relationships or generate derivatives for further testing.
  • Acylation and Alkylation Reactions: These are significant for synthesizing analogs that may enhance efficacy or reduce toxicity .

Analytical methods such as high-performance liquid chromatography and gas chromatography are commonly used to assess purity and quantify lumefantrine in pharmaceutical formulations.

Mechanism of Action

(9E)-Lumefantrine exerts its antimalarial effects primarily through:

  • Inhibition of Hemozoin Formation: It interferes with the detoxification process of heme within the malaria parasite, leading to toxic accumulation.
  • Disruption of Parasite Membrane Integrity: By binding to phospholipids in the parasite's membranes, it alters membrane permeability and function.

The compound's pharmacokinetics involve rapid absorption followed by extensive distribution throughout body tissues, especially fat tissues, which allows for prolonged action against malaria parasites .

Physical and Chemical Properties Analysis

The physical properties of (9E)-Lumefantrine include:

  • Appearance: Typically presented as a yellow crystalline solid.
  • Solubility: It is practically insoluble in water but soluble in organic solvents such as methanol and dimethyl sulfoxide.
  • Melting Point: The melting point ranges around 150–155 °C.

Chemical properties include stability under acidic conditions but susceptibility to degradation under prolonged exposure to light or moisture. Its log P value indicates significant lipophilicity, which is advantageous for its absorption and distribution characteristics .

Applications

(9E)-Lumefantrine is primarily used in:

  • Antimalarial Therapy: It is part of combination therapies for treating uncomplicated malaria caused by Plasmodium falciparum.
  • Research Applications: Studies on lumefantrine contribute to understanding drug resistance mechanisms and developing new therapeutic strategies against malaria.

Additionally, analytical methods developed for lumefantrine are crucial for quality control in pharmaceutical manufacturing, ensuring that formulations meet safety and efficacy standards .

Synthesis and Structural Optimization of (9E)-Lumefantrine

Historical Development of Arylamino Alcohol Antimalarials

The structural lineage of (9E)-Lumefantrine originates from the arylamino alcohol class of antimalarials, whose development spans over a century. Quinine, isolated from Cinchona bark, served as the archetype for this pharmacophore, demonstrating the critical importance of the amino alcohol moiety for antiplasmodial activity. Synthetic efforts intensified during World War II, leading to mefloquine (a quinoline methanol) and halofantrine (a phenanthrene methanol) in the mid-20th century. These compounds retained the amino alcohol core but incorporated aromatic systems designed to enhance potency against Plasmodium falciparum [2] [8].

The genesis of Lumefantrine itself (originally designated benflumetol) emerged from China's Project 523 (1967), a state-sponsored initiative targeting novel antimalarial therapies. Researchers systematically explored fluorene derivatives, recognizing the scaffold's potential for high lipophilicity and schizonticidal activity. Early benflumetol prototypes exhibited promising activity but suffered from suboptimal pharmacokinetics and formulation challenges. Key structural innovations involved:

  • Introduction of a dibutylamino group on the ethanol side chain to modulate basicity and lipophilicity.
  • Incorporation of a benzylidene moiety conjugated to the fluorene system, creating the potential for geometric isomerism (E/Z) around the exocyclic double bond.
  • Strategic placement of chlorine atoms on the fluorene and benzylidene rings to enhance parasiticidal activity and metabolic stability [2] [3] [6].

This targeted optimization culminated in the selection of the (9E)-isomer of Lumefantrine as the development candidate, primarily due to its superior physicochemical and biological profile compared to its (9Z)-counterpart and earlier arylamino alcohols [6].

Table 1: Evolution of Key Arylamino Alcohol Antimalarials

CompoundCore StructureKey ModificationsEfficacy Limitation
QuinineQuinoline methanolNatural product templateToxicity, short half-life
MefloquineQuinoline methanolTrifluoromethyl, piperidineNeuropsychiatric effects
HalofantrinePhenanthrene methanolDichlorophenyl, piperidylCardiotoxicity (QT prolongation)
Benflumetol (Lumefantrine)Fluorene benzylideneDibutylaminoethanol, chlorination, (9E) geometryPoor aqueous solubility, food effect

Stereochemical Considerations in (9E)-Lumefantrine Synthesis

Lumefantrine possesses two critical stereochemical features: the E-configuration of the exocyclic benzylidene double bond (C9 position) and the single chiral center within the amino alcohol side chain. The synthesis of the active pharmaceutical ingredient (API) must address both to ensure therapeutic efficacy.

(9E)-Configuration: The thermodynamically more stable (9E)-isomer is essential for optimal antimalarial activity. Synthesis relies on controlling the stereochemistry during the pivotal Knoevenagel condensation between the 9-fluorenone derivative (2,7-dichloro-9H-fluoren-4-one) and 4-chlorobenzaldehyde. Achieving high (9E)-selectivity depends critically on:

  • Catalyst Choice: Traditional base catalysts (e.g., piperidine, sodium acetate) often yield mixtures. Patented methods utilize bulky organocatalysts (e.g., proline derivatives) or Lewis acids (e.g., ZnCl₂) to promote (E)-selectivity by sterically hindering the kinetically favored (Z)-approach or altering the transition state geometry [4] [6].
  • Solvent and Temperature: Aprotic solvents (toluene, xylene) at elevated temperatures (reflux, 110-150°C) favor the thermodynamic (E)-isomer. Prolonged reaction times allow equilibration towards the (E)-form [6].
  • Workup and Crystallization: Selective precipitation or crystallization from solvents like methanol or ethanol effectively removes residual (9Z)-isomer and other impurities, yielding pharmaceutical-grade (9E)-Lumefantrine (>99% E-isomer) [6].

Chiral Center: Lumefantrine is administered as the racemate (±)-2-(dibutylamino)-1-[(9E)-2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]ethanol. While early SAR suggested similar activity for both enantiomers, recent investigations indicate potential differences in metabolism and potency:

  • CYP3A4/CYP2D6 Metabolism: The enantiomers may exhibit differential metabolic rates by cytochrome P450 enzymes, influencing overall exposure. Desbutyl-lumefantrine, the major active metabolite, also retains chirality [2] [8].
  • Sodium/Potassium ATPase Interaction: Evidence suggests enantioselective binding to human Na⁺/K⁺-ATPase subunit α1, a proposed secondary target, which could contribute to off-target effects or influence efficacy [2].Despite this, large-scale synthesis remains racemic due to the significant cost and complexity associated with enantioselective synthesis or resolution, coupled with the proven clinical efficacy of the racemate.

Table 2: Key Stereochemical Features of (9E)-Lumefantrine and Their Implications

Stereogenic ElementConfigurationSynthetic Control MethodBiological/Pharmacokinetic Implication
Exocyclic Double Bond (C9)(9E)Knoevenagel condensation: Catalysis (Lewis acid/organo), Solvent (aprotic), Temperature (high), CrystallizationEssential for optimal conformation binding hemin/target; (9Z) significantly less active
Amino Alcohol CarbonRacemic (±)Racemic synthesis (No chiral control or resolution)Enantiomers may differ in metabolism rate (CYP3A4/2D6) and off-target interactions (Na⁺/K⁺-ATPase); clinical use as racemate

Comparative Analysis of Synthetic Routes: Yield, Scalability, and Environmental Impact

The industrial synthesis of (9E)-Lumefantrine involves multi-step sequences, with the Knoevenagel condensation being the most critical for stereochemical control. Several routes have been developed, differing in starting materials, catalysts, and purification strategies, impacting yield, scalability, and sustainability.

Route 1: Classical Knoevenagel (Base-Catalyzed)

  • Sequence: 2,7-Dichloro-9H-fluorene → Oxidation → 2,7-Dichloro-9H-fluoren-4-one → Knoevenagel (piperidine/AcOH, toluene) → (9E/Z)-Benzylidene intermediate → Stereoselective Reduction → Dibutylamination → Lumefantrine (E/Z mixture) → Isomer Separation/Crystallization.
  • Yield: Low to moderate (30-50% overall for pure (9E)-isomer), primarily due to poor (E)-selectivity in condensation (often 60:40 E:Z) and losses during isomer separation.
  • Scalability: Challenging due to mixture formation, requiring multiple recrystallizations.
  • Environmental Impact: High solvent consumption (toluene, methanol), use of stoichiometric reducing agents (e.g., NaBH₄), and significant waste generation from purification.

Route 2: Catalytic Stereoselective Knoevenagel (Patented Optimized Route)

  • Sequence: 2,7-Dichloro-9H-fluoren-4-one + 4-Chlorobenzaldehyde → Catalytic Knoevenagel (e.g., ZnCl₂ / L-Proline derivative in Toluene/Xylene, 120-140°C) → High (E)-selectivity benzylidene (>95:5 E:Z) → Direct Amination/Reduction (One-pot) → Lumefantrine (crude) → Crystallization (Methanol/Water).
  • Yield: Significantly improved (65-75% overall). High initial (E)-selectivity minimizes purification losses.
  • Scalability: Excellent. Catalytic system is robust, solvent recovery feasible, fewer unit operations.
  • Environmental Impact: Moderate. Reduced solvent volumes per kg API, catalytic vs. stoichiometric reagents. Toluene/xylene still require careful handling and recovery.

Route 3: Continuous Flow Nanoprecipitation (For Formulation Input)

  • Concept: While not an API synthesis route, Flash Nanoprecipitation (FNP) represents a significant advancement in processing Lumefantrine into a bioavailable form. Crude or purified API is dissolved in organic solvent (e.g., THF) and mixed rapidly with an aqueous solution of stabilizers (HPMCAS, Zein, Lecithin) under high turbulence. This kinetically traps Lumefantrine as amorphous nanoparticles (200-400 nm). Subsequent spray drying yields a solid powder. [7].
  • Yield: High (>90% recovery of API in nanoparticle form).
  • Scalability: Highly scalable (demonstrated from mg to ~1 kg/day rates with consistent particle characteristics).
  • Environmental Impact: Lower than traditional milling. Uses generally recognized as safe (GRAS) stabilizers. Solvent (THF) requires recovery, but volumes are manageable in continuous systems.

Table 3: Comparative Analysis of Key (9E)-Lumefantrine Production Pathways

Synthetic/Processing RouteKey Step/TechnologyOverall Yield (Pure 9E)ScalabilityGreen Chemistry MetricsMajor Limitation
Classical KnoevenagelBase-catalyzed condensation30-50%ModeratePoor (High E-factor, hazardous solvents)Low (E)-selectivity, complex purification
Catalytic StereoselectiveZn/Organocatalyst Knoevenagel65-75%HighModerate (Catalytic, solvent recovery possible)Requires optimized catalyst
Flash Nanoprecipitation (FNP)Continuous mixing/spray drying>90% (API recovery)Very HighGood (GRAS excipients, continuous, reduced waste)Addresses formulation, not API synthesis

Structural Modifications to Overcome Bioavailability Limitations

The potent antiplasmodial activity of (9E)-Lumefantrine is severely hampered by its extremely poor aqueous solubility (<30 ng/mL) and high lipophilicity (Log P ~7-9), leading to low and variable oral bioavailability (estimated ~10% in fasted state). This necessitates co-administration with high-fat foods to enhance absorption via stimulation of bile secretion and formation of mixed micelles, presenting a significant challenge in malnourished patients or during acute malaria [2] [8]. Research strategies to overcome this limitation focus on two main approaches: co-formulation/pharmacokinetic boosters and nanotechnology-enabled formulations.

  • Co-formulation with Artemether: The clinically successful approach involves fixed-dose combination (FDC) with artemether. While artemether improves initial parasite clearance, its pharmacokinetic profile (short half-life ~2 hours) does not directly enhance lumefantrine absorption. However, the rapid reduction in parasite biomass by artemether alleviates symptoms faster, potentially improving the patient's ability to tolerate food, indirectly supporting lumefantrine absorption later in the treatment course. Crucially, artemether (and its metabolite DHA) are metabolized by CYP3A4. In vitro data suggests they may transiently inhibit CYP3A4, potentially reducing the first-pass metabolism of lumefantrine, although the clinical significance of this interaction on lumefantrine bioavailability remains debated [2] [8].

  • Nanoparticle Formulations (Overcoming Solubility Barrier): This represents the most direct and promising strategy to decouple lumefantrine absorption from dietary fat intake. Amorphous Nanoparticles produced via Flash Nanoprecipitation (FNP) have demonstrated remarkable success:

  • Mechanism: Kinetically trapping metastable amorphous Lumefantrine within nanoparticles (200-400 nm) using GRAS stabilizers like Hydroxypropylmethylcellulose Acetate Succinate (HPMCAS), Zein (corn protein), or Lecithin. The amorphous state provides higher free energy and faster dissolution kinetics than the crystalline drug [7].
  • Performance: In vitro dissolution studies show nanoparticles achieve near-complete drug release within minutes under simulated fasted intestinal conditions (FaSSIF), contrasting with negligible dissolution of raw crystalline Lumefantrine. In vivo studies (rodents, primates) confirm significantly enhanced bioavailability (~3-5 fold increase) under fasted conditions, reaching levels comparable to crystalline drug administered with high-fat meals [7].
  • Stability & Scalability: Spray-dried nanoparticle powders exhibit excellent physical stability under accelerated conditions (50°C, 75% RH for ≥1 month), maintaining rapid dissolution. The FNP process coupled with spray drying is continuous and scalable (mg to kg/day), crucial for global access [7].
  • Molecular Derivatives (Less Explored): While extensive SAR exists for the fluorene core, modifications specifically targeting solubility while retaining antiplasmodial activity have been limited. Early attempts to create water-soluble salts (e.g., phosphates) often compromised activity. Incorporating ionizable groups into the dibutylamino side chain or replacing it with more polar motifs risks disrupting heme binding or target interaction. The γ-amino alcohol moiety, identified as a critical antimalarial chemotype in related compounds [1], suggests the core structure is highly optimized. Therefore, nanotechnology approaches targeting the solid-state properties, rather than altering the covalent structure of Lumefantrine itself, have proven more fruitful for bioavailability enhancement.

Table 4: Nano-Formulation Strategies for (9E)-Lumefantrine Bioavailability Enhancement

StrategyTechnologyKey ExcipientsPerformance AdvantageDevelopment Status
Amorphous NanoparticlesFlash Nanoprecipitation (FNP)HPMCAS, Zein, Lecithin~5x faster dissolution; 3-5x ↑ fasted bioavailabilityPreclinical/Scale-up [7]
Lipid Nanoparticles (LNPs)Hot homogenization/EmulsificationTriglycerides, Phospholipids, SurfactantsImproved lymphatic uptake potential; SolubilizationEarly Research
CubosomesLiquid crystalline phasesGlycerol monooleate, PoloxamerHigh drug loading; Sustained release possibleEarly Research

Properties

CAS Number

204133-10-8

Product Name

(9E)-Lumefantrine

IUPAC Name

2-(dibutylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol

Molecular Formula

C30H32Cl3NO

Molecular Weight

528.9 g/mol

InChI

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15+

InChI Key

DYLGFOYVTXJFJP-MFKUBSTISA-N

SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O

Isomeric SMILES

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.